molecular formula C15H9BrO B14131363 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one CAS No. 134419-77-5

1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B14131363
CAS No.: 134419-77-5
M. Wt: 285.13 g/mol
InChI Key: UQFFXUSOLRZMTF-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phenylprop-2-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one can be achieved through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boron reagent to form the desired carbon-carbon bond . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Another method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . This method is particularly useful for introducing acyl groups into aromatic rings.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The bromine atom and the phenylprop-2-yn-1-one moiety play crucial roles in its reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds . Additionally, its structure allows it to interact with biological molecules, potentially inhibiting enzymes or binding to proteins .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-phenylprop-2-yn-1-one: Similar structure but with the bromine atom at the para position.

    1-(2-Chlorophenyl)-3-phenylprop-2-yn-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(2-Bromophenyl)-3-phenylprop-2-yn-1-ol: Similar structure with an alcohol group instead of a ketone

Uniqueness

1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one is unique due to the presence of the bromine atom at the ortho position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para or meta counterparts .

Properties

CAS No.

134419-77-5

Molecular Formula

C15H9BrO

Molecular Weight

285.13 g/mol

IUPAC Name

1-(2-bromophenyl)-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C15H9BrO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H

InChI Key

UQFFXUSOLRZMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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